molecular formula C19H21N3OS B2702856 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide CAS No. 437741-14-5

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2702856
CAS No.: 437741-14-5
M. Wt: 339.46
InChI Key: FAAGFLYOESXLMA-UHFFFAOYSA-N
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Description

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a benzimidazole core with a sulfanyl group and an acetamide moiety, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide typically involves the condensation of 5-methyl-1H-benzimidazole-2-thiol with N-phenyl-N-(propan-2-yl)acetamide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
  • 2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
  • 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Uniqueness

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the acetamide moiety enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Biological Activity

The compound 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is a novel organic molecule that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its potential applications based on its structural features.

Structural Overview

The compound is characterized by a benzimidazole moiety, which is known to interact with various biological targets. Its structure includes:

  • A 5-methyl substituent on the benzimidazole ring.
  • A sulfanyl group that may enhance its reactivity.
  • An N-phenyl-N-(propan-2-yl)acetamide side chain that contributes to its pharmacological properties.

Potential Biological Activities

Given the structural characteristics of this compound, several potential biological activities can be hypothesized:

  • Antimicrobial Activity
    • Benzimidazole derivatives often exhibit significant antibacterial and antifungal properties. The presence of the sulfanyl group may enhance these activities by increasing the lipophilicity and membrane permeability of the compound .
    • Similar compounds have shown efficacy against various Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess antimicrobial properties.
  • Anticancer Activity
    • Benzimidazoles are known to interfere with DNA topoisomerases, enzymes critical for DNA replication and repair. Studies indicate that derivatives can exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF7 .
    • The unique substituents in this compound may modulate its interaction with these enzymes, potentially leading to enhanced anticancer activity.
  • Neuroprotective Effects
    • Research has indicated that benzimidazole-containing compounds can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .
    • The acetamide moiety may facilitate interactions with neuroreceptors or enzymes involved in neuroprotection.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
2-[5-nitrobenzimidazol-2(3H)-yl]sulfanyl-N-(propan-2-yl)acetamideNitro group on benzimidazoleEnhanced antibacterial activity
2-[5-amino-benzimidazol-2(3H)-yl]sulfanyl-N-(propan-2-yl)acetamideAmino group on benzimidazoleIncreased solubility and bioavailability
2-[5-chloro-benzimidazol-2(3H)-yl]sulfanyl-N-(propan-2-yl)acetamideChloro substituentPotentially higher reactivity

This table highlights how variations in substituents can significantly affect biological activity and chemical reactivity, underscoring the potential uniqueness of the target compound.

Future Research Directions

Despite the promising structural features and potential activities of this compound, there is currently limited published research specifically on this molecule. Future studies should focus on:

  • Synthesis and Characterization : Developing efficient synthetic routes to produce this compound in significant yields.
  • Biological Testing : Conducting in vitro and in vivo studies to evaluate its antimicrobial, anticancer, and neuroprotective activities.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological effects, particularly its interactions with target enzymes or receptors.

Properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13(2)22(15-7-5-4-6-8-15)18(23)12-24-19-20-16-10-9-14(3)11-17(16)21-19/h4-11,13H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAGFLYOESXLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N(C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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